molecular formula C23H25NO5S2 B583715 N,O-Ditosyl D-Phenylalaninol-d2 CAS No. 1346617-36-4

N,O-Ditosyl D-Phenylalaninol-d2

Cat. No.: B583715
CAS No.: 1346617-36-4
M. Wt: 461.587
InChI Key: QATCEFUUVQOULD-OGOANFNBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Ditosyl D-Phenylalaninol-d2 typically involves the tosylation of D-Phenylalaninol. Tosylation is a process where a tosyl group (p-toluenesulfonyl) is introduced into the molecule. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and a tosyl chloride reagent. The reaction conditions often require a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing rigorous quality control measures to ensure consistency across batches.

Chemical Reactions Analysis

Types of Reactions

N,O-Ditosyl D-Phenylalaninol-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new sulfonamide derivatives .

Mechanism of Action

The mechanism of action of N,O-Ditosyl D-Phenylalaninol-d2 involves its role as a labeled analogue, which allows it to be tracked in various biochemical processes. The deuterium atoms (D2) in the compound provide a distinct signal in NMR spectroscopy, enabling researchers to monitor its interactions and transformations within biological systems. This helps in identifying molecular targets and pathways involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,O-Ditosyl D-Phenylalaninol-d2 is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in NMR spectroscopy, making it a valuable tool in studying complex biochemical pathways and reactions.

Properties

CAS No.

1346617-36-4

Molecular Formula

C23H25NO5S2

Molecular Weight

461.587

IUPAC Name

[(2R)-1,1-dideuterio-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m1/s1/i17D2

InChI Key

QATCEFUUVQOULD-OGOANFNBSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C

Synonyms

(R)-4-Methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]benzenesulfonamide-d2; 

Origin of Product

United States

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